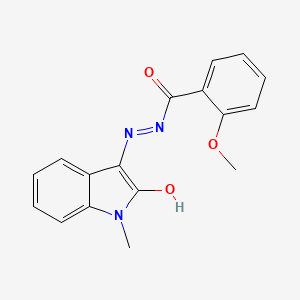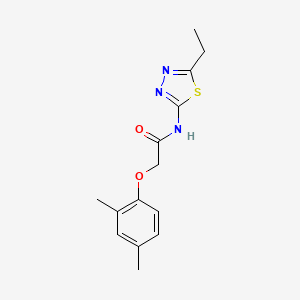
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea, also known as DCMU, is a herbicide that has been widely used in agriculture to control the growth of weeds. It is a synthetic compound that is structurally similar to chlorophyll, which is the pigment that is responsible for photosynthesis in plants. DCMU is known to inhibit photosynthesis in plants, which leads to their death. However, DCMU has also been found to have other applications in scientific research, which will be discussed in
Wirkmechanismus
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea binds to the QB site of photosystem II, which is the site where plastoquinone binds during photosynthesis. By binding to this site, this compound prevents the transfer of electrons from the QA site to the QB site, which inhibits the production of ATP and NADPH. This leads to the accumulation of electrons in the photosystem II complex, which can cause oxidative damage to the plant.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects on plants. It has been shown to inhibit the production of chlorophyll, which leads to the bleaching of leaves. It also inhibits the production of carotenoids, which are important pigments that protect plants from oxidative damage. This compound has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to the plant.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has several advantages for use in lab experiments. It is a potent inhibitor of photosynthesis, which makes it useful for studying the mechanism of photosynthesis in plants. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound also has some limitations. It is toxic to plants at high concentrations, which can limit its use in certain experiments. It is also not selective for photosystem II, which means that it can inhibit other proteins and enzymes in the plant.
Zukünftige Richtungen
There are several future directions for research involving N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea. One area of research is the development of new herbicides that are based on the structure of this compound. Another area of research is the study of the effects of this compound on other organisms, such as algae and bacteria. This compound has also been found to have potential applications in the field of photovoltaics, where it can be used as a sensitizer for dye-sensitized solar cells. Overall, this compound is a versatile compound that has many potential applications in scientific research.
Synthesemethoden
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea can be synthesized by reacting 2,4-dichlorophenyl isocyanate with 3,4-dimethyl aniline in the presence of a thiourea catalyst. The reaction results in the formation of this compound, which can be purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has been used extensively in scientific research to study the mechanism of photosynthesis in plants. It is a potent inhibitor of photosystem II, which is the protein complex responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, this compound has been used to study the electron transport chain and the production of ATP and NADPH in plants.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-9-3-5-12(7-10(9)2)18-15(20)19-14-6-4-11(16)8-13(14)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIANUQTPDEWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803743.png)
![2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)

![6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol](/img/structure/B5803753.png)

![2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5803764.png)
![3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5803766.png)
![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5803820.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)
